4-Amino-5-chloro-2-methoxy-N-(3-methoxy-4-piperidinyl)benzamide hydrochloride

Cardiac safety pharmacology 5-HT₄ receptor agonism Atrial inotropy

4-Amino-5-chloro-2-methoxy-N-(3-methoxy-4-piperidinyl)benzamide hydrochloride (CAS 221180-26-3 as the hydrochloride salt; free base CAS 202590-69-0) is a chiral benzamide derivative most frequently referenced in the scientific literature as Ticalopride or (+)-Norcisapride. It is the single-isomer active metabolite of the gastroprokinetic agent cisapride and is classified as a dual 5-HT₄ receptor agonist and 5-HT₃ receptor antagonist within the aminobenzamide pharmacophore class.

Molecular Formula C14H21Cl2N3O3
Molecular Weight 350.2 g/mol
Cat. No. B12285312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-chloro-2-methoxy-N-(3-methoxy-4-piperidinyl)benzamide hydrochloride
Molecular FormulaC14H21Cl2N3O3
Molecular Weight350.2 g/mol
Structural Identifiers
SMILESCOC1CNCCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl.Cl
InChIInChI=1S/C14H20ClN3O3.ClH/c1-20-12-6-10(16)9(15)5-8(12)14(19)18-11-3-4-17-7-13(11)21-2;/h5-6,11,13,17H,3-4,7,16H2,1-2H3,(H,18,19);1H
InChIKeyAHDLDHRUBZVPDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-5-chloro-2-methoxy-N-(3-methoxy-4-piperidinyl)benzamide Hydrochloride – Core Identity and Procurement-Relevant Classification


4-Amino-5-chloro-2-methoxy-N-(3-methoxy-4-piperidinyl)benzamide hydrochloride (CAS 221180-26-3 as the hydrochloride salt; free base CAS 202590-69-0) is a chiral benzamide derivative most frequently referenced in the scientific literature as Ticalopride or (+)-Norcisapride [1]. It is the single-isomer active metabolite of the gastroprokinetic agent cisapride and is classified as a dual 5-HT₄ receptor agonist and 5-HT₃ receptor antagonist within the aminobenzamide pharmacophore class [2]. The compound reached Phase II clinical evaluation for gastroesophageal reflux disease and gastroparesis before trial suspension, and it remains an important research tool and reference standard for prokinetic drug development and metabolite identification studies .

Why 4-Amino-5-chloro-2-methoxy-N-(3-methoxy-4-piperidinyl)benzamide Hydrochloride Cannot Be Replaced by Other Benzamide Prokinetics Without Quantitative Justification


Although multiple benzamide derivatives (cisapride, metoclopramide, mosapride) and non-benzamide 5-HT₄ agonists (prucalopride, tegaserod) share the general prokinetic indication, their receptor selectivity profiles, cardiac ion-channel liabilities, and cytochrome P450 metabolic dependencies differ by orders of magnitude, making within-class substitution scientifically unsound [1]. Cisapride, the closest structural analog, was withdrawn globally due to hERG-mediated QT prolongation and CYP3A4-dependent drug-drug interactions that resulted in fatal cardiac arrhythmias; norcisapride, its direct metabolite, was specifically identified as the non-arrhythmogenic species in integrated human liver-heart microphysiological systems [2]. Prucalopride offers superior 5-HT₄ binding affinity but lacks the 5-HT₃ antagonism that may confer colonic prokinetic benefits, while tegaserod retains atrial inotropic activity that norcisapride does not [3]. The quantitative evidence below demonstrates why this compound occupies a distinct position in the prokinetic pharmacopeia that cannot be satisfied by generic substitution.

Quantitative Differentiation Guide for 4-Amino-5-chloro-2-methoxy-N-(3-methoxy-4-piperidinyl)benzamide Hydrochloride vs. Closest Comparators


Human Atrial Inotropic Safety: Absence of Positive Inotropic Responses vs. Cisapride and Tegaserod in a Direct Head-to-Head Study

In a direct head-to-head evaluation using human isolated atrial trabeculae, norcisapride produced NO significant positive inotropic effect, whereas cisapride and tegaserod each induced concentration-dependent positive inotropic responses that were abolished by the selective 5-HT₄ antagonist GR113808 [1]. Cisapride behaved as a partial 5-HT₄ receptor agonist with measurable inotropic efficacy; in contrast, norcisapride was grouped with prucalopride and MKC-733 as compounds that caused no significant change in contractile force at any tested concentration [1].

Cardiac safety pharmacology 5-HT₄ receptor agonism Atrial inotropy

hERG Potassium Channel Blockade: Devoid of Inhibitory Activity vs. Cisapride (IC₅₀ = 9.4 nM)

Norcisapride has been explicitly reported as 'devoid of inhibitory activity at the potassium hERG channel in vitro' [1]. By contrast, cisapride is a potent hERG blocker with an IC₅₀ of 9.4 nM, measured by patch-clamp electrophysiology on hERG-transfected HEK293 cells . This represents a >1,000-fold difference in hERG inhibitory potency, as norcisapride shows no measurable channel blockade at concentrations far exceeding the cisapride IC₅₀.

Cardiotoxicity hERG channel QT prolongation risk

CYP3A4-Dependent Metabolic Elimination: Clinically Insignificant CYP Dependence vs. Cisapride

In human liver microsomes (HLMs), cisapride is converted to its metabolite norcisapride (Nor) with a Vmax of 1,350 pmol/mg protein/min (Km = 6.0 μM), a rate at least 3 orders of magnitude greater than the conversion of (±)-norcisapride to its unidentified metabolite (UNK; Vmax = 25 pmol/mg/min; Km = 107 μM) [1]. Critically, CYP3A4 was identified as the principal P450 enzyme catalyzing cisapride metabolism, and the study concluded that 'compared with cisapride, factors related to CYP3A4-mediated (±)-norcisapride metabolism (e.g., ontogeny of drug-metabolizing enzymes, inhibition, and induction) should be clinically unimportant due to the apparent lack of dependence on cytochromes P450 for elimination' [1].

Drug metabolism CYP3A4 Drug-drug interaction risk

Dual 5-HT₄ Agonism / 5-HT₃ Antagonism vs. Selective 5-HT₄ Agonists Prucalopride and Tegaserod

Norcisapride binds to the human recombinant 5-HT₄ receptor with an IC₅₀ of 19 nM and functions as an agonist with an EC₅₀ of 290 nM [1]. Concurrently, it acts as a 5-HT₃ receptor antagonist with an IC₅₀ of 1,600 nM [2]. In contrast, prucalopride is a highly selective 5-HT₄ agonist (Ki = 2.5 nM for 5-HT₄a, 8 nM for 5-HT₄b) with >150-fold selectivity over other 5-HT receptor subtypes and negligible 5-HT₃ activity . While prucalopride has approximately 7.6-fold higher 5-HT₄ binding affinity (19 nM vs. 2.5 nM Ki), it lacks the 5-HT₃ antagonist component that contributes to colonic prokinetic effects and antiemetic activity observed with norcisapride in animal models of constipation .

Receptor selectivity 5-HT₃ antagonism Colonic prokinetic activity

Non-Arrhythmogenic Identity Confirmed by Human iPSC-Based Liver-Heart Microphysiological System

In an integrated human induced pluripotent stem cell (hiPSC)-based liver-heart microphysiological system (MPS), the metabolic conversion of arrhythmogenic cisapride to non-arrhythmogenic norcisapride by CYP3A4 was directly observed. When CYP3A4 was inhibited by ketoconazole, cisapride accumulated and induced arrhythmia in the coupled cardiac MPS; this arrhythmia was prevented when norcisapride was the primary circulating species [1]. This study provides direct experimental confirmation that norcisapride is the safe metabolic endpoint of cisapride, and that the cardiotoxicity of cisapride is attributable exclusively to the parent compound rather than its norcisapride metabolite.

Microphysiological systems Cardiotoxicity screening Drug-drug interaction

High-Value Application Scenarios for 4-Amino-5-chloro-2-methoxy-N-(3-methoxy-4-piperidinyl)benzamide Hydrochloride Based on Quantitative Differentiation Evidence


Cardiac Safety Comparator in 5-HT₄ Agonist Lead Optimization Programs

Pharmaceutical discovery teams developing novel 5-HT₄ receptor agonists for GI motility indications should use this compound as a reference standard for cardiac safety profiling. Its established lack of atrial inotropic activity (Chai et al., 2012) and absence of hERG channel blockade (Shao et al., 2009) provide a benchmark that candidate molecules must meet or exceed. Lead compounds can be directly compared to norcisapride in human atrial trabeculae assays and hERG patch-clamp screens to identify those with unacceptable cardiac liability early in the optimization cascade. [6][5]

CYP3A4 Drug-Drug Interaction Study Probe in Polypharmacy Models

Because norcisapride metabolism exhibits clinically insignificant dependence on CYP3A4 (Pearce et al., 2001/Drug Metab Dispos), it serves as an ideal probe substrate or control compound in in vitro DDI studies. Researchers investigating CYP3A4-mediated metabolic interactions can use norcisapride as a comparator that remains metabolically stable even when CYP3A4 is pharmacologically inhibited, thereby distinguishing CYP-dependent from CYP-independent clearance mechanisms in hepatocyte or microsomal incubation systems. [6]

Dual 5-HT₄/5-HT₃ Pharmacological Tool for Investigating Mixed Upper and Lower GI Motility

Unlike selective 5-HT₄ agonists (prucalopride, tegaserod), norcisapride offers combined 5-HT₄ receptor agonism and 5-HT₃ receptor antagonism in a single molecular entity. This dual pharmacology makes it uniquely suited for in vivo studies examining coordinated effects on gastric emptying (5-HT₄-mediated) and colonic transit (5-HT₃-modulated). Animal models of mixed constipation-predominant and upper GI dysmotility can benefit from this compound as a tool to dissect the relative contributions of each receptor mechanism to therapeutic efficacy. [6][5]

Reference Standard for Cisapride Metabolite Identification and Bioanalytical Method Validation

As the primary N-dealkylated metabolite of cisapride, norcisapride hydrochloride is an essential analytical reference material for laboratories developing LC-MS/MS or HPLC methods to quantify cisapride and its metabolites in plasma, urine, or tissue samples. Its well-characterized chromatographic and mass spectral properties (molecular formula C₁₄H₂₀ClN₃O₃·HCl, MW 350.24 g/mol) enable accurate identification and quantification, supporting both forensic toxicology and clinical pharmacokinetic studies. The hydrochloride salt form provides improved aqueous solubility and stability for preparation of calibration standards and quality control samples. [6]

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